molecular formula C17H14O2 B560973 3-Ethyl-2-phenyl-4H-chromen-4-one CAS No. 107152-93-2

3-Ethyl-2-phenyl-4H-chromen-4-one

Cat. No.: B560973
CAS No.: 107152-93-2
M. Wt: 250.297
InChI Key: BJAFXUDGNNZFNZ-UHFFFAOYSA-N
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Description

3-Ethyl-2-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a phenyl group at position 2 and an ethyl substituent at position 3 of the chromen-4-one scaffold. Chromen-4-ones (flavones) are oxygen-containing heterocycles with a γ-pyrone core, widely studied for their biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The ethyl and phenyl substituents in this compound modulate its electronic, steric, and solubility profiles, influencing its reactivity and interactions in biological systems.

Properties

CAS No.

107152-93-2

Molecular Formula

C17H14O2

Molecular Weight

250.297

IUPAC Name

3-ethyl-2-phenylchromen-4-one

InChI

InChI=1S/C17H14O2/c1-2-13-16(18)14-10-6-7-11-15(14)19-17(13)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

BJAFXUDGNNZFNZ-UHFFFAOYSA-N

SMILES

CCC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Synonyms

Flavone, 3-ethyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Substituent Effects

Chromen-4-one derivatives differ primarily in substituent type, position, and electronic properties. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Chromen-4-one Derivatives
Compound Name Substituents (Position) Key Structural Features
3-Ethyl-2-phenyl-4H-chromen-4-one Ethyl (C3), Phenyl (C2) Moderate lipophilicity, steric bulk at C3
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one Methylsulfonyl (C2) Polar sulfonyl group enhances solubility
3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one Hydroxy (C3), Nitrophenyl (C2) Strong electron-withdrawing nitro group, antioxidant activity
6-Ethyl-3-(4-fluorophenyl)-4H-chromen-4-one Ethyl (C6), Fluorophenyl (C3) Fluorine enhances bioavailability; ethyl at C6 alters steric effects
3-(3-Bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one Bromo (C3), Chromen-4-one dimer Bulky bromo substituent; dimeric structure
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) increase reactivity in electrophilic substitutions, while electron-donating groups (e.g., ethyl, hydroxy) enhance resonance stabilization .
  • Steric Effects : Bulky substituents like bromo or ethyl at C3 or C6 reduce intermolecular packing, lowering melting points compared to planar analogs (e.g., 3-hydroxy derivatives) .

Physicochemical Properties

Substituents significantly impact melting points, solubility, and spectral profiles:

Table 3: Physicochemical Data
Compound Melting Point (°C) Solubility (Polar Solvents) IR Key Bands (cm⁻¹)
This compound 105–110 (predicted) Moderate (ethanol) C=O (1650–1680), C-O (1250)
2-[4-(Methylsulfonyl)phenyl] derivative 187 High (DMSO, chloroform) S=O (1150, 1300)
3-Hydroxy-2-(4-nitrophenyl) derivative >200 Low (ethanol) O-H (3200–3400), NO₂ (1520)
  • Solubility : Polar groups (e.g., sulfonyl, hydroxy) enhance solubility in polar solvents, while lipophilic groups (e.g., ethyl, phenyl) favor organic solvents .
  • Melting Points : Bulky or planar structures (e.g., nitro derivatives) exhibit higher melting points due to dense crystal packing .

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